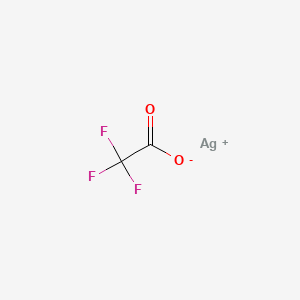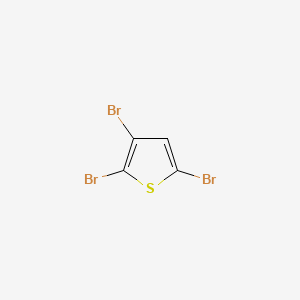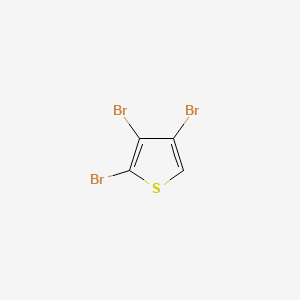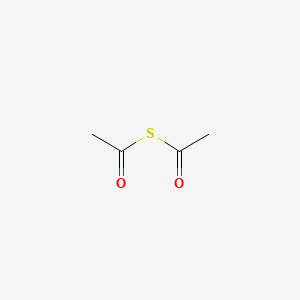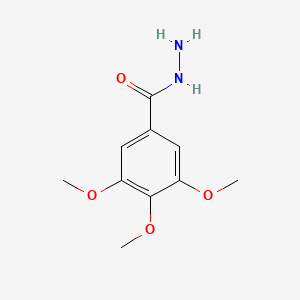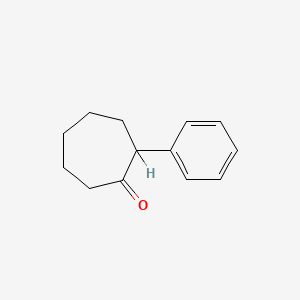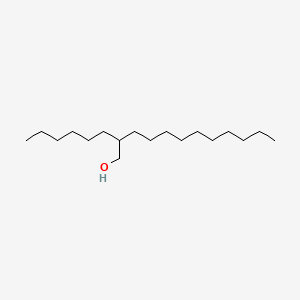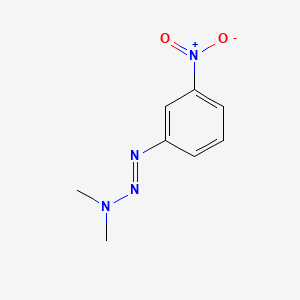
γ-Glutamiltirosina
Descripción general
Descripción
Gamma-Glutamyltyrosine is a dipeptide composed of gamma-glutamate and tyrosine. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids . This compound is involved in various biochemical processes and has significant implications in biological systems.
Aplicaciones Científicas De Investigación
Gamma-Glutamyltyrosine has several scientific research applications in various fields :
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic effects in conditions such as oxidative stress and inflammation.
Industry: Utilized in the production of bioactive peptides and as a flavor enhancer in food products.
Mecanismo De Acción
Target of Action
Gamma-Glutamyltyrosine is a dipeptide composed of gamma-glutamate and tyrosine . It is a proteolytic breakdown product of larger proteins . The primary target of gamma-Glutamyltyrosine is the enzyme Gamma-Glutamyl Transpeptidase (GGT) . GGT is present in all life forms and plays a variety of roles in diverse organisms . It is involved in the transfer of amino acids across the cellular membrane .
Mode of Action
Gamma-Glutamyltyrosine interacts with its target, GGT, by serving as a substrate for the enzyme . GGT cleaves the gamma-glutamyl bond of glutathione to give cysteinylglycine . The released gamma-glutamyl group can be transferred to water (hydrolysis) or to other amino acids or short peptides (transpeptidation) .
Biochemical Pathways
The action of gamma-Glutamyltyrosine affects the glutathione metabolism . GGT plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by gamma-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway .
Pharmacokinetics
It is known that ggt, the enzyme that interacts with gamma-glutamyltyrosine, is integrated in the plasma membrane with its active site on the outside . This suggests that gamma-Glutamyltyrosine may need to be transported across the cell membrane to interact with GGT.
Result of Action
The action of gamma-Glutamyltyrosine, through its interaction with GGT, can lead to the regulation of glutathione levels in the cell . This can have a significant impact on cellular redox homeostasis, as glutathione is a major cellular antioxidant . Moreover, GGT is upregulated during inflammation and in several human tumors, and it is involved in many physiological disorders related to oxidative stress, such as Parkinson’s disease and diabetes .
Action Environment
The action of gamma-Glutamyltyrosine can be influenced by various environmental factors. For instance, the activity of GGT, the enzyme that interacts with gamma-Glutamyltyrosine, can be affected by factors such as pH and temperature . Additionally, the presence of other molecules in the cellular environment can also influence the action of gamma-Glutamyltyrosine. For example, the presence of other substrates for GGT could potentially compete with gamma-Glutamyltyrosine for interaction with the enzyme .
Análisis Bioquímico
Biochemical Properties
Gamma-Glutamyltyrosine participates in biochemical reactions primarily through its involvement in the gamma-glutamyl cycle. It interacts with enzymes such as gamma-glutamyl transpeptidase, which catalyzes the transfer of the gamma-glutamyl group to amino acids or peptides. This interaction is essential for the metabolism of glutathione, a major cellular antioxidant. Gamma-Glutamyltyrosine also interacts with proteins involved in detoxification processes, contributing to the maintenance of cellular homeostasis .
Cellular Effects
Gamma-Glutamyltyrosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in modulating oxidative stress responses by affecting the levels of glutathione within cells. This compound can impact cell proliferation and apoptosis, thereby influencing overall cell function. Additionally, gamma-Glutamyltyrosine has been shown to affect the expression of genes involved in antioxidant defense mechanisms .
Molecular Mechanism
The molecular mechanism of gamma-Glutamyltyrosine involves its interaction with gamma-glutamyl transpeptidase, which facilitates the transfer of the gamma-glutamyl group. This interaction leads to the formation of gamma-glutamyl amino acids, which are crucial for maintaining glutathione levels. Gamma-Glutamyltyrosine can also modulate enzyme activity, either by inhibiting or activating specific enzymes involved in cellular metabolism. These interactions ultimately influence gene expression and cellular responses to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-Glutamyltyrosine can vary over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that gamma-Glutamyltyrosine can degrade over time, leading to changes in its biochemical properties. Long-term exposure to gamma-Glutamyltyrosine has been observed to affect cellular function, including alterations in glutathione metabolism and oxidative stress responses .
Dosage Effects in Animal Models
The effects of gamma-Glutamyltyrosine in animal models are dose-dependent. At low doses, this compound can enhance antioxidant defense mechanisms and improve cellular function. At high doses, gamma-Glutamyltyrosine may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the beneficial effects of gamma-Glutamyltyrosine are outweighed by its adverse effects at higher concentrations .
Metabolic Pathways
Gamma-Glutamyltyrosine is involved in the gamma-glutamyl cycle, which is essential for glutathione metabolism. This compound interacts with enzymes such as gamma-glutamyl transpeptidase and glutathione synthetase, facilitating the synthesis and degradation of glutathione. Gamma-Glutamyltyrosine also affects metabolic flux and the levels of metabolites involved in antioxidant defense and detoxification processes .
Transport and Distribution
Within cells and tissues, gamma-Glutamyltyrosine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Gamma-Glutamyltyrosine can be transported across cell membranes, affecting its availability and function within cells. The distribution of this compound is crucial for its role in maintaining cellular homeostasis .
Subcellular Localization
Gamma-Glutamyltyrosine is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. Gamma-Glutamyltyrosine can be directed to specific organelles, where it participates in biochemical reactions essential for cellular metabolism and antioxidant defense .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gamma-Glutamyltyrosine can be synthesized through enzymatic methods using gamma-glutamyltranspeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl group from gamma-glutamyl compounds to amino acids or short peptides . The reaction conditions typically involve an aqueous solution with a pH range of 7.5 to 8.5 and a temperature range of 25 to 37 degrees Celsius. The enzyme is added to the reaction mixture, and the reaction is allowed to proceed for several hours.
Industrial Production Methods
Industrial production of gamma-Glutamyltyrosine involves the use of recombinant DNA technology to produce gamma-glutamyltranspeptidase in large quantities. The enzyme is then used in a bioreactor to catalyze the synthesis of gamma-Glutamyltyrosine from gamma-glutamyl compounds and tyrosine. The reaction conditions are optimized to maximize yield and purity, and the product is purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Gamma-Glutamyltyrosine undergoes several types of chemical reactions, including hydrolysis, transpeptidation, and oxidation .
Hydrolysis: The gamma-glutamyl bond can be cleaved by hydrolysis, resulting in the formation of gamma-glutamate and tyrosine.
Transpeptidation: Gamma-glutamyltyrosine can participate in transpeptidation reactions, where the gamma-glutamyl group is transferred to another amino acid or peptide.
Oxidation: The tyrosine residue in gamma-Glutamyltyrosine can undergo oxidation, leading to the formation of dopaquinone and other oxidative products.
Common Reagents and Conditions
Hydrolysis: Typically carried out in an aqueous solution with a pH range of 7 to 8 and a temperature range of 25 to 37 degrees Celsius.
Transpeptidation: Requires the presence of gamma-glutamyltranspeptidase and an acceptor amino acid or peptide. The reaction conditions are similar to those used for hydrolysis.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide or molecular oxygen under mild conditions.
Major Products Formed
Hydrolysis: Gamma-glutamate and tyrosine.
Transpeptidation: Gamma-glutamyl derivatives of the acceptor amino acid or peptide.
Oxidation: Dopaquinone and other oxidative products of tyrosine.
Comparación Con Compuestos Similares
Gamma-Glutamyltyrosine is unique compared to other similar compounds due to its specific structure and biochemical properties :
Similar Compounds: Gamma-glutamylcysteine, gamma-glutamylmethionine, gamma-glutamyltryptophan.
Uniqueness: The presence of the tyrosine residue imparts unique antioxidant properties and potential therapeutic effects.
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c15-10(13(19)20)5-6-12(18)16-11(14(21)22)7-8-1-3-9(17)4-2-8/h1-4,10-11,17H,5-7,15H2,(H,16,18)(H,19,20)(H,21,22)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLXCWVSSLFQDS-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995841 | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7432-23-7 | |
| Record name | Glutamyltyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glutamyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-γ-glutamyl-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | gamma-Glutamyltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of γ-glutamyltyrosine as a potential biomarker?
A: Research suggests that elevated levels of γ-glutamyltyrosine in the blood are associated with increased oxidative stress [, ]. This association is likely due to its role as a byproduct of the glutathione cycle, a crucial antioxidant defense mechanism in the body []. Studies have linked higher γ-glutamyltyrosine levels to shorter leukocyte telomere length, a marker of biological aging [], and increased risk of severe COVID-19 []. Moreover, it has been identified as a potential predictor of mortality in critically ill patients [].
Q2: Are there any other conditions or diseases where γ-glutamyltyrosine has been implicated?
A: Beyond the aforementioned conditions, γ-glutamyltyrosine has shown potential as a biomarker in other areas. Research indicates its potential role in feed efficiency in broiler chickens []. Additionally, it was identified as a potential biomarker associated with hyperlipidemia in zebrafish studies focusing on the benefits of mussel-derived plasmalogens []. While these studies highlight its potential in diverse fields, further research is needed to confirm its specific roles in these contexts.
Q3: What analytical techniques are typically employed to measure γ-glutamyltyrosine levels?
A: Measuring γ-glutamyltyrosine typically involves metabolomics profiling, often utilizing techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy [, , , ]. These methods enable researchers to identify and quantify a wide range of metabolites, including γ-glutamyltyrosine, in biological samples like blood or serum. The choice of specific techniques and platforms may vary depending on the study design and the research question being addressed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


